molecular formula C17H10F2N4O2 B4725656 N-(3,4-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(3,4-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B4725656
M. Wt: 340.28 g/mol
InChI Key: YGMKQLKEHMSFLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as DFP-10917, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the pyrazolopyrimidine family and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves binding to the ATP-binding site of CDK4, thereby preventing its activation and subsequent phosphorylation of downstream targets. This results in cell cycle arrest and inhibition of cell proliferation.
Biochemical and Physiological Effects:
In addition to its inhibitory activity against CDK4, this compound has been found to exhibit a range of other biochemical and physiological effects. These include inhibition of angiogenesis, induction of apoptosis, and modulation of the immune response. These effects make this compound a potentially useful tool for studying a range of biological processes.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3,4-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is its high selectivity for CDK4, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(3,4-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. One area of interest is the development of new CDK4 inhibitors based on the structure of this compound. Another potential direction is the investigation of the effects of this compound on other cellular processes, such as DNA repair and metabolism. Finally, further studies are needed to determine the potential applications of this compound in the treatment of various diseases, including cancer and inflammatory disorders.

Scientific Research Applications

N-(3,4-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been studied extensively for its potential applications in scientific research. One of the major areas of interest has been its use as a selective inhibitor of the enzyme cyclin-dependent kinase 4 (CDK4). CDK4 is a key regulator of cell cycle progression and has been implicated in a range of diseases, including cancer. This compound has been found to exhibit potent inhibitory activity against CDK4, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

N-(3,4-difluorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F2N4O2/c18-12-4-3-10(8-13(12)19)22-17(24)11-9-21-23-14(5-6-20-16(11)23)15-2-1-7-25-15/h1-9H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMKQLKEHMSFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=NC3=C(C=NN23)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 4
N-(3,4-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 6
N-(3,4-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.